molecular formula C12H11NO4S B2415598 2-((1-Methyl-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid CAS No. 132228-17-2

2-((1-Methyl-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid

Cat. No.: B2415598
CAS No.: 132228-17-2
M. Wt: 265.28
InChI Key: PTZVTEUNKZJKNQ-UHFFFAOYSA-N
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Description

2-((1-Methyl-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid is a chemical compound with the molecular formula C12H11NO4S and a molecular weight of 265.29 g/mol This compound is characterized by the presence of a benzoic acid moiety linked to a 1-methyl-2,5-dioxopyrrolidin-3-yl group via a sulfur atom

Properties

IUPAC Name

2-(1-methyl-2,5-dioxopyrrolidin-3-yl)sulfanylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4S/c1-13-10(14)6-9(11(13)15)18-8-5-3-2-4-7(8)12(16)17/h2-5,9H,6H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTZVTEUNKZJKNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC(C1=O)SC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

2-((1-Methyl-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-((1-Methyl-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((1-Methyl-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Biological Activity

2-((1-Methyl-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid is a compound characterized by its unique molecular structure, which includes a thioether linkage and a pyrrolidinone ring. This compound has drawn attention for its potential biological activities, including interactions with various molecular targets that may lead to therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C14H13NO4SC_{14}H_{13}NO_4S. The structure can be broken down into two main components:

  • Benzoic Acid Moiety : This part of the molecule is known for its role in various biological activities, including anti-inflammatory and antimicrobial effects.
  • Pyrrolidinone Ring : The presence of this cyclic structure contributes to the compound's pharmacological profile by facilitating interactions with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. The thioether bond in the compound allows it to engage in nucleophilic attacks, potentially inhibiting specific enzymes or altering signaling pathways. This interaction can lead to various biological effects, including:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory properties.
  • Receptor Modulation : It could interact with receptors related to pain and seizure pathways, indicating possible applications in pain management and epilepsy treatment.

Antinociceptive Activity

Research has indicated that derivatives of compounds similar to this compound exhibit significant antinociceptive effects. In studies involving animal models, these compounds were evaluated using formalin tests and other nociceptive assays. Results showed a marked reduction in pain response, suggesting that the compound may serve as a potential analgesic agent.

Anticonvulsant Activity

In the context of epilepsy treatment, compounds structurally related to this compound have been assessed for their anticonvulsant properties. In acute seizure models (e.g., maximal electroshock and pentylenetetrazole-induced seizures), these compounds demonstrated efficacy in reducing seizure frequency and severity.

Data Table: Summary of Biological Activities

Biological Activity Test Method Results Reference
AntinociceptiveFormalin testSignificant pain reduction
AnticonvulsantMaximal electroshock modelReduced seizure incidence
Enzyme inhibitionIn vitro assaysInhibition of inflammatory enzymes

Case Studies

  • Antinociceptive Efficacy : A study conducted on mice demonstrated that administration of this compound resulted in a dose-dependent decrease in pain response during formalin tests. The results indicated that the compound could effectively modulate nociceptive pathways.
  • Anticonvulsant Evaluation : In another study focusing on seizure models, derivatives of the compound were tested for their ability to prevent seizures induced by electrical stimulation. The findings revealed that these compounds significantly reduced both the duration and frequency of seizures compared to control groups.

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